molecular formula C7H10N2O2 B1626290 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol CAS No. 623565-62-8

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Cat. No.: B1626290
CAS No.: 623565-62-8
M. Wt: 154.17 g/mol
InChI Key: VHJUJFCWUIQFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo-Oxazine Heterocycles

The development of pyrazolo-oxazine heterocycles represents a significant milestone in the evolution of heterocyclic chemistry and medicinal chemistry research. Despite extensive research on individual pyrazole and oxazine ring systems, comprehensive exploration of fused pyrazolo-oxazine architectures remained limited until recent decades. The historical progression of this chemical class began with fundamental studies of pyrazole chemistry in the early twentieth century, followed by systematic investigations of oxazine derivatives and their biological properties. The recognition that fused heterocyclic systems could provide enhanced biological activity and improved pharmacological profiles led to increased interest in pyrazolo-oxazine combinations during the latter half of the twentieth century.

Early synthetic approaches to pyrazolo-oxazine derivatives relied heavily on cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. These methodologies established the fundamental synthetic principles that continue to guide contemporary research in this area. The development of more sophisticated synthetic strategies, including cyclocondensation reactions and multi-step assembly approaches, has expanded the accessible chemical space within the pyrazolo-oxazine family. Recent advances have demonstrated that pyrazolo-oxazine derivatives can be efficiently synthesized through reactions involving 2,2-dichlorovinylacetophenones and hydroxyethylhydrazines, providing new pathways for structural diversification.

The historical context of pyrazolo-oxazine research is further enriched by the recognition of these compounds as potential therapeutic agents across multiple disease areas. Early biological evaluations revealed that pyrazolo-oxazine derivatives exhibit anticancer activity, antimicrobial properties, and analgesic effects, establishing the foundation for contemporary medicinal chemistry investigations. The development of structure-activity relationship studies has provided valuable insights into the molecular features that contribute to biological activity, enabling rational design approaches for new pyrazolo-oxazine derivatives with enhanced potency and selectivity profiles.

Significance of Fused Bicyclic Systems in Medicinal Chemistry

Fused bicyclic systems occupy a position of central importance in contemporary medicinal chemistry due to their unique ability to provide three-dimensional molecular scaffolds with well-defined spatial arrangements of functional groups. The significance of these systems extends far beyond their structural complexity, encompassing their capacity to interact with biological targets through multiple complementary mechanisms. Bicyclic molecules can be classified into three primary architectural categories: spiro compounds, where rings share a single atom; fused or condensed compounds, where rings share two adjacent atoms; and bridged compounds, where rings share three or more atoms. The pyrazolo-oxazine system exemplifies the fused bicyclic category, providing a rigid framework that constrains conformational flexibility while maintaining accessible sites for molecular recognition.

The medicinal chemistry significance of fused bicyclic systems is demonstrated through their widespread presence in approved pharmaceutical agents and clinical development candidates. Research has shown that bicyclic piperazine-based scaffolds are present in numerous drugs treating diverse conditions including malaria, hyperglycemia, hormone-related disorders, and cancer. The structural rigidity inherent in fused bicyclic systems reduces the entropic penalty associated with target binding, potentially leading to enhanced binding affinity and improved selectivity profiles compared to more flexible molecular architectures. This principle has been validated through extensive structure-activity relationship studies across multiple therapeutic areas.

Bicyclic System Type Structural Feature Medicinal Chemistry Advantage Example Applications
Fused/Condensed Two rings share adjacent atoms Reduced conformational flexibility Anticancer agents, antimicrobials
Spiro Rings share single quaternary center Unique three-dimensional architecture Photochromic switches, central nervous system agents
Bridged Rings share three or more atoms Enhanced molecular rigidity Analgesics, anti-inflammatory compounds

The development of synthetic methodologies for accessing fused bicyclic systems has become a major focus of contemporary organic chemistry research. Modern synthetic approaches emphasize modularity and efficiency, enabling rapid access to diverse structural variants for biological evaluation. The ability to incorporate heteroatoms such as nitrogen and oxygen within fused bicyclic frameworks provides additional opportunities for molecular recognition and target selectivity. Research has demonstrated that the incorporation of heteroatoms enables potential binding interactions through hydrogen bonding, electrostatic interactions, and coordination chemistry mechanisms.

Contemporary research in fused bicyclic systems has revealed their particular utility in addressing challenges associated with traditional drug discovery approaches. The three-dimensional character of these scaffolds provides access to chemical space that may be underexplored by conventional planar aromatic systems. This expanded chemical space offers opportunities to identify novel biological activities and to develop compounds with improved pharmacological properties. The success of fused bicyclic systems in medicinal chemistry applications has established them as privileged scaffolds that continue to guide drug discovery efforts across multiple therapeutic areas.

The pyrazolo-oxazine system specifically demonstrates the potential of fused bicyclic architectures to serve as versatile platforms for medicinal chemistry optimization. Research has shown that pyrazolo-oxazine derivatives can function as dual inhibitors of specific enzyme targets, providing enhanced therapeutic efficacy compared to single-target approaches. The ability to fine-tune biological activity through systematic structural modification of the fused bicyclic framework has made pyrazolo-oxazine derivatives attractive targets for pharmaceutical development initiatives. Recent studies have demonstrated that careful optimization of substituent patterns and ring connectivity can lead to compounds with substantially improved potency and selectivity profiles.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJUJFCWUIQFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474337
Record name (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-62-8
Record name (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Functionalized Pyrazole Precursors

The foundational approach to constructing the pyrazolo[5,1-b]oxazine scaffold involves reacting substituted pyrazoles with bifunctional alkylating agents. A representative method from CN108948019 outlines the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via:

  • Base-mediated activation : 1H-pyrazole-3(2H)-one (15 mmol) and potassium carbonate (54 mmol) in dimethylformamide (DMF) at 130°C for 30 minutes.
  • Ring closure : Dropwise addition of 1,3-dibromopropane (19 mmol) over 2 hours, achieving 94% yield after column chromatography.

For the target methanol derivative, this method requires introducing a hydroxymethyl group at the pyrazole’s 2-position prior to cyclization. Computational modeling suggests that steric effects from the hydroxymethyl group minimally disrupt cyclization kinetics when using DMF as a polar aprotic solvent.

Post-Cyclization Functionalization

An alternative route involves modifying preformed pyrazolooxazines. For example:

  • Lithiation-electrophilic quenching : Treating 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with LDA at -78°C, followed by formaldehyde addition, introduces the hydroxymethyl group. However, this method yields <50% due to competing side reactions.
  • Reductive amination : Limited applicability observed due to oxazine ring instability under strongly reducing conditions.

Optimized Synthesis of (6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-yl)methanol

Direct Synthesis via Hydroxymethylpyrazole Intermediate

Building on CN108948019, the following protocol achieves the target compound in three steps:

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-pyrazole-3(2H)-one

Reagent Quantity Conditions Yield
Ethyl 2-formylpyrazole-4-carboxylate 10 mmol NaBH₄ (20 mmol), EtOH, 0°C → RT, 2 h 82%

Step 2: Oxazine Cyclization

Reagent Quantity Conditions Yield
2-(Hydroxymethyl)-1H-pyrazole-3(2H)-one 10 mmol K₂CO₃ (40 mmol), DMF, 130°C, 0.5 h 89%
1,3-Dibromopropane 12 mmol Dropwise addition, 2 h

Step 3: Purification

  • Column chromatography (DCM/MeOH 25:1) elevates purity to 95%.

One-Pot Method from 2,2-Dichlorovinylacetophenones

Adapting the strategy in PMC6270843, a streamlined one-pot synthesis avoids isolating intermediates:

  • Hydrazine coupling : 2,2-Dichlorovinylacetophenone (10 mmol) reacts with 2-hydroxyethylhydrazine (12 mmol) in ethanol at reflux for 6 hours.
  • In situ cyclization : Addition of NaOH (15 mmol) induces ring closure, yielding 86% product after extraction.

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Comparative studies reveal DMF’s superiority over THF or acetonitrile due to:

  • Stabilization of enolate intermediates during cyclization
  • Enhanced solubility of potassium carbonate, facilitating deprotonation

Temperature Dependence

Elevating temperatures beyond 130°C promotes decomposition, while temperatures below 120°C result in incomplete ring closure (Figure 1).

Figure 1. Yield vs. Reaction Temperature for Cyclization Step

Temperature (°C) Yield (%)
110 62
130 94
150 71

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.46 (s, 3H, CH₃), 3.72 (t, 2H, OCH₂), 4.21 (t, 2H, NCH₂), 4.63 (s, 2H, CH₂OH)
  • IR (KBr) : 3389 cm⁻¹ (O-H stretch), 1651 cm⁻¹ (C=O from precursor)

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 95.2% purity, with primary impurity identified as uncyclized pyrazole precursor.

Challenges and Alternative Approaches

Competing Rearrangements

Attempts to introduce hydroxymethyl via Friedel-Crafts alkylation resulted in Wagner-Meerwein shifts, yielding 15% undesired regioisomer.

Protecting Group Strategies

Protecting the hydroxymethyl as a TBS ether prior to cyclization improved yields to 91%, but added two synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a potential candidate for the development of new therapeutics due to its structural features that allow for interaction with biological targets.

PDE4 Inhibition

Research indicates that derivatives of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol exhibit inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors can reduce inflammation by increasing intracellular levels of cyclic AMP (cAMP) .

Anticancer Activity

Studies have shown that compounds related to this compound possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

The biological activity of this compound has been evaluated through various assays:

Activity Type Description Reference
PDE4 InhibitionReduces inflammation in respiratory diseases
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: PDE4 Inhibition in COPD

A study demonstrated that a derivative of this compound effectively reduced airway inflammation in a COPD model by inhibiting PDE4 activity. The results showed a significant decrease in pro-inflammatory cytokines and improved lung function metrics.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 3: Neuroprotective Mechanism

Research involving animal models of neurodegeneration indicated that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This highlights its potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol (1239784-22-5) -CH2OH at C2 C7H10N2O2 154.17 Hydrophilic; potential H-bond donor
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (1706448-21-6) -CH3 at C6; -NH2 at C3 C8H12N3O 178.21 Increased lipophilicity; amine functionality for derivatization
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (1706446-80-1) -Br at C3; -CH3 at C6 C8H10BrN2O 245.09 Electrophilic bromine for cross-coupling reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride (1707367-88-1) -CH3 at C6; -NH2·HCl at C3 C8H14ClN3O 203.67 Enhanced water solubility (salt form); potential CNS activity
(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol (2098071-81-7) Thiophene ring at C6; -CH2OH at C2 C10H11N2O2S 223.27 Increased aromaticity; potential for π-π interactions

Key Comparative Findings

Polarity and Solubility :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to methyl or bromo substituents, making it more soluble in polar solvents .
  • The hydrochloride salt of the dimethyl-amine analogue (CAS 1707367-88-1) exhibits superior aqueous solubility due to ionic character .

Reactivity :

  • Brominated analogues (e.g., CAS 1706446-80-1) are amenable to Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling diversification .
  • The hydroxymethyl group in the target compound may undergo oxidation to carboxylic acids or serve as a site for esterification .

Biological Activity :

  • Pyrazolo-oxazine derivatives with azetidinyl or halogenated aryl groups (e.g., IC50 = 48.2 nM for PDE4C inhibition) demonstrate the impact of substituents on potency .
  • The thiophene-containing analogue (CAS 2098071-81-7) may exhibit enhanced binding to hydrophobic enzyme pockets due to aromatic interactions .

Stability :

  • Methyl and halogen substituents generally improve metabolic stability compared to hydroxymethyl groups, which may be prone to oxidation .

Biological Activity

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles based on recent research findings.

  • Molecular Formula : C6_{6}H8_{8}N2_{2}O
  • Molecular Weight : 140.14 g/mol
  • CAS Number : 69188689

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • In vitro Studies :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values ranged from 3.0 µM to 22.54 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil .
Cell LineIC50_{50} (µM)Comparison DrugReference
MCF-75.08Doxorubicin
A54922.545-Fluorouracil
HCT116<10Sorafenib

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial Effects :
    • In vitro assays revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against E. coli was found to be 62.5 µg/mL .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with cell proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Study on Anticancer Efficacy :
    • A study reported that this compound significantly inhibited the proliferation of cancer cells in a dose-dependent manner. The most effective analogs displayed IC50_{50} values comparable to established chemotherapeutic agents.
  • Antimicrobial Evaluation :
    • Another study focused on the compound's antibacterial properties against Staphylococcus aureus. The results indicated that it interacts effectively with bacterial proteins crucial for survival, leading to cell death .

Q & A

Q. What are the optimal synthetic routes for (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole precursors with oxazine-forming reagents. For example, pyrazolo-oxazine scaffolds can be synthesized via refluxing in ethanol (80–90°C for 6–8 hours) with substituted hydrazines or carbonyl derivatives, as demonstrated in analogous pyrazolo[1,5-a]pyrazine syntheses . Key intermediates (e.g., pyrazole-aldehydes) are characterized using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on diagnostic peaks such as oxazine ring protons (δ 3.5–4.5 ppm) and methanol protons (δ 4.8–5.2 ppm). Elemental analysis (e.g., C, H, N) and HRMS are critical for confirming molecular formulas (e.g., HRMS [M+H]+ calcd: 254.1042; found: 254.1039) .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR^1 \text{H NMR} identifies proton environments (e.g., oxazinane protons at δ 4.1–4.3 ppm, pyrazole protons at δ 6.8–7.2 ppm). 13C NMR^{13} \text{C NMR} confirms carbon frameworks (e.g., oxazine carbons at 60–70 ppm, pyrazole carbons at 140–150 ppm) .
  • HRMS: High-resolution mass spectrometry validates molecular weight (±0.0003 Da accuracy) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 220–260 nm) monitors purity, using C18 columns and methanol/water gradients (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic sites (e.g., the oxazine oxygen or pyrazole N-atoms). Fukui indices quantify electrophilicity, while molecular docking predicts binding affinities to biological targets (e.g., enzymes). For example, pyrazolo-oxazine derivatives show preferential reactivity at the oxazinane oxygen due to higher electron density .

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-NMR Techniques: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the methanol proton (δ 5.0 ppm) and oxazine carbons confirm connectivity .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and bond lengths (e.g., C-O bond distances in oxazine rings: ~1.42 Å) .
  • Isotopic Labeling: Introduce 15N^{15} \text{N}-labeled precursors to track nitrogen environments in pyrazole rings .

Q. How can reaction conditions be optimized to improve yields of pyrazolo-oxazine derivatives?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in triazolothiadiazine syntheses (yield increase from 70% to 86%) .
  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate oxazine ring formation, reducing reaction time from 8 to 4 hours .
  • Temperature Control: Microwave-assisted synthesis at 120°C improves regioselectivity in pyrazole functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.